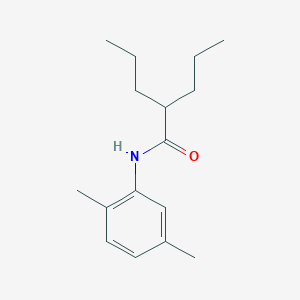
N-(2,5-dimethylphenyl)-2-propylpentanamide
Beschreibung
N-(2,5-dimethylphenyl)-2-propylpentanamide: is an organic compound characterized by its amide functional group and a phenyl ring substituted with two methyl groups at the 2 and 5 positions
Eigenschaften
CAS-Nummer |
4344-67-6 |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-5-7-14(8-6-2)16(18)17-15-11-12(3)9-10-13(15)4/h9-11,14H,5-8H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
NZJOPKCWWACEGM-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C)C |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C)C |
Andere CAS-Nummern |
4344-67-6 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-propylpentanamide typically involves the reaction of 2,5-dimethylphenylamine with a suitable acylating agent such as pentanoyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-dimethylphenyl)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2-propylpentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-2-propylpentanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their function. The phenyl ring’s substituents can affect the compound’s lipophilicity and ability to cross cell membranes, impacting its bioavailability and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2,5-dimethylphenyl)-: Similar structure but with an acetamide group instead of a pentanamide group.
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide Hydrochloride: Contains a diethylamino group and is used as a local anesthetic.
Uniqueness
N-(2,5-dimethylphenyl)-2-propylpentanamide is unique due to its specific substitution pattern on the phenyl ring and the length of its alkyl chain. These structural features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


